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Compound of Interest

(R)-1-(4-Chlorophenyl)propan-1-
Compound Name:
amine

Cat. No.: B11916615

Get Quote

Technical Guide: (R)-1-(4-Chlorophenyl)propan-
1-amine

Content Type: Technical Monograph & Experimental Protocol Subject: Chiral Building Block /
Pharmacophore CAS (HCI Salt): 1448902-18-8 | CAS (Free Base): 114853-61-1

Executive Summary

(R)-1-(4-Chlorophenyl)propan-1-amine is a high-value chiral synthon belonging to the class
of

-substituted benzylamines. Unlike its methyl-substituted analog (the ethylamine derivative), the
presence of the ethyl group at the benzylic position imparts increased lipophilicity and steric
bulk, influencing the binding kinetics in G-protein coupled receptor (GPCR) targets. This
molecule is predominantly utilized as a resolvable intermediate or a direct pharmacophore in
the synthesis of CNS-active agents, allosteric modulators, and antihistamines.

Physicochemical Profile
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The following data aggregates experimental and predicted values. For drug development, the

HCI salt is the preferred solid form due to stability, while the free base is the reactive species

for nucleophilic substitutions.

Property

Value (Free Base)

Value (HCI Salt)

Context

Molecular Formula

Stoichiometry

Molecular Weight 169.65 g/mol 206.11 g/mol Mass balance calc.
_ White to off-white _
Appearance Straw-yellow oil " Physical state
soli
N ) ) Distillation requires
Boiling Point ~245°C (Predicted) N/A (Decomposes) )
high vac.
] ] o Solid state
Melting Point N/A (Liquid) >200°C (Decomp.) o
characterization
Solubility DCM, EtOAc, MeOH Water, MeOH, DMSO Solvent selection

pKa (Conj. Acid)

~9.5-10.0

N/A

Basic character

Chirality

(R)-Enantiomer

(R)-Enantiomer

Stereocenter at C1

Stereochemical Configuration

The (R)-configuration denotes the spatial arrangement at the benzylic carbon.

e Cahn-Ingold-Prelog (CIP): The amine group (-NH2) has priority 1. The chlorophenyl ring has

priority 2. The ethyl group has priority 3. Hydrogen is 4. With H in the back, the sequence
1-2-3is clockwise (R).

Synthetic Pathways & Production

High-purity synthesis of the (R)-enantiomer is critical to avoid "eutomer/distomer"” issues in

downstream biological assays. Two primary routes are recommended: Biocatalytic

Transamination (Green Chemistry/High Selectivity) and Chemical Resolution

(Scalable/Traditional).
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Method A: Biocatalytic Transamination (Recommended)

This method utilizes an (R)-selective

-transaminase to convert the prochiral ketone directly to the chiral amine. This bypasses the
need for toxic transition metals used in asymmetric hydrogenation.

e Substrate: 1-(4-Chlorophenyl)propan-1-one (4'-Chloropropiophenone)
e Enzyme: (R)-selective

-Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1]

e Amine Donor: Isopropylamine (shifts equilibrium via acetone removal) or Alanine (requires
LDH/GDH recycling system).

Protocol 3.1: Enzymatic Synthesis

o Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP
(pyridoxal-5'-phosphate cofactor).[2]

e Reaction Mix: Suspend 4'-chloropropiophenone (50 mM) in the buffer with 5% DMSO (co-
solvent).

e Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium.

« Initiation: Add (R)-Transaminase lyophilizate (10 mg/mL). Incubate at 30°C with orbital
shaking (180 rpm) for 24 hours.

o Work-up: Acidify to pH 2 (quench enzyme), wash with MTBE (removes ketone). Basify
aqueous layer to pH 12 with NaOH. Extract amine into EtOAc.

 Purification: Dry over

and concentrate. Conversion typically >95% with >99% ee.[3]

Method B: Classical Chemical Resolution

If biocatalysts are unavailable, a racemic reductive amination followed by resolution with a
chiral acid is the standard fallback.
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e Reductive Amination: React 4'-chloropropiophenone with

and
in Methanol to yield racemic amine.

e Resolution: Dissolve racemate in EtOH. Add (S)-Mandelic acid or (L)-Tartaric acid (0.5 eq).

o Crystallization: The (R)-amine diastereomeric salt crystallizes preferentially. Recrystallize
from EtOH/Water to upgrade ee.

Synthesis Workflow Diagram

Biocatalysis
(Direct)

>99% ee

(R)-omega-Transaminase
+ PLP + iPrNH2

(R)-1-(4-Chlorophenyl)
propan-1-amine

Yield Loss

Chiral Resolution (Max 50%
((S)-Mandelic Acid)

_______________ Reductive Amination

P Racemic Amine

(NH4OAC / NaCNBH3)

Click to download full resolution via product page
Caption: Comparison of Biocatalytic (Green) vs. Classical (Yellow) synthesis routes.

Chemical Reactivity & Derivatization

As a primary amine, the (R)-enantiomer serves as a nucleophile. The preservation of the chiral
center during derivatization is paramount.

Nucleophilic Substitution / Acylation

e Amide Coupling: Reacts with carboxylic acids (using EDC/HOBt or HATU) to form chiral
amides.

o Critical Control: Avoid basic conditions that promote racemization (though benzylic protons
are less acidic than

-carbonyl protons, prolonged exposure to strong base can cause drift).
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» Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in CNS drug
scaffolds).

Reactivity Flowchart

(R)-1-(4-Chlorophenyl)
propan-1-amine

Acid Chloride / Base Isocyanate Aldehyde / NaBH(OAc)3
cylation ddition lkylation
Chiral Amide Chiral Urea Secondary Amine
(Stable) (Peptidomimetic) (Reductive Amination)

Click to download full resolution via product page
Caption: Primary derivatization pathways for library generation.

Pharmaceutical Applications

This scaffold acts as a "privileged structure” in medicinal chemistry, particularly for targets
requiring a hydrophobic pocket interaction adjacent to a cationic nitrogen.

o GPCR Modulators: The 4-chlorophenyl group provides a halogen bond acceptor capability,
while the propyl chain offers steric occlusion distinct from methyl/ethyl analogs.

e Calcium Sensing Receptors (CaSR): Substituted benzylamines are frequent
pharmacophores in calcilytics.

o Monoamine Transporter Inhibitors: Structural similarity to amphetamines implies potential
activity at DAT/NET/SERT transporters, necessitating rigorous screening for off-target abuse
potential during early discovery.

Safety & Handling (MSDS Summary)
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» Signal Word:DANGER
e Hazard Statements:
o H314: Causes severe skin burns and eye damage.
o H302: Harmful if swallowed.
e Handling Protocol:
o Always handle in a fume hood.
o Wear nitrile gloves (double gloving recommended for free base).

o Storage: Store HCI salt at 2-8°C under argon (hygroscopic). Free base oxidizes slowly in
air; store frozen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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